molecular formula C16H17NO2 B1584214 Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- CAS No. 6317-85-7

Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-

Cat. No.: B1584214
CAS No.: 6317-85-7
M. Wt: 255.31 g/mol
InChI Key: SOLBSNQBVLAREX-UHFFFAOYSA-N
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Description

“Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-” is a chemical compound with the empirical formula C10H13NO . It has a molecular weight of 163.22 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is CN©c1ccc(cc1)C©=O . This indicates that the compound contains a ketone group (C=O), a dimethylamino group (N©C), and a phenyl group (c1ccc(cc1)).


Physical and Chemical Properties Analysis

As mentioned earlier, “Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-” is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Microwave Assisted Synthesis and Fluorophore Application

The compound 2E-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), synthesized from Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-, has notable applications in fluorescence due to its solvatochromic properties, showing a red shift in fluorescence emission with increased solvent polarity. This characteristic makes DPHP a valuable tool for probing and determining the critical micelle concentration of certain micelles like CTAB and SDS (Khan, Asiri, & Aqlan, 2016).

Photoinduced Electron Transfer and Retropinacol Reaction

Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- is involved in photoinduced electron transfer retropinacol reactions. UV irradiation of specific derivatives in chloroform results in central carbon–carbon bond cleavage, forming useful chemical products. This process is governed by a photoinduced electron transfer mechanism, highlighting the compound's role in advanced synthetic chemistry (Zhang et al., 1998).

Radical Scavenging Activity and Molecular Properties

The compound has been studied in the context of radical scavenging activity, with investigations into its ground state geometries and molecular properties. This research provides insights into its potential in pharmaceuticals and therapeutic applications, especially in combatting oxidative stress (Al‐Sehemi & Irfan, 2017).

Anti-Inflammatory Activity and Structural Chemistry

Research has revealed the anti-inflammatory activity of compounds derived from Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-, indicating its potential in developing therapeutic agents for inflammation-related conditions. The structural chemistry of these compounds plays a significant role in their biological activities (Singh et al., 2020).

Photoremovable Protecting Group for Carboxylic Acids

A derivative of Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-, serves as a photoremovable protecting group for carboxylic acids. This application is critical in synthetic organic chemistry, where protecting groups are used to temporally mask functional groups during chemical transformations (Atemnkeng et al., 2003).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12/h3-11,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBSNQBVLAREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884258
Record name Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-85-7
Record name 4-(Dimethylamino)benzoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6317-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-(dimethylamino)phenyl)-2-hydroxy-2-phenyl-
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Record name NSC26817
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Record name Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-
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Record name Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-
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Record name 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenylethan-1-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the resolution of 4-Dimethylaminobenzoin into its enantiomers?

A1: 4-Dimethylaminobenzoin can be resolved into its enantiomers. One method involves the fractional crystallization of the quinidine salt of its hydrogen phthalate. [, ] This process exploits the differences in solubility and crystallization properties of diastereomeric salts formed between the chiral resolving agent (quinidine) and the enantiomers of the 4-Dimethylaminobenzoin hydrogen phthalate. []

Q2: Are there alternative synthetic routes to obtain 4-Dimethylaminobenzoin besides the classical benzoin condensation?

A2: Yes, 4-Dimethylaminobenzoin can be synthesized using a "reversion" procedure. [] While the specific details of this "reversion" method are not elaborated upon in the provided abstracts, it suggests an alternative pathway to the traditional condensation reaction between benzaldehyde and 4-dimethylaminobenzaldehyde.

Q3: What is the significance of the reaction between 4-Dimethylaminobenzoin and phthalic anhydride?

A3: 4-Dimethylaminobenzoin readily reacts with phthalic anhydride in the presence of a tertiary base to form an ester. This ester can then be used to form salts with alkaloids. These alkaloidal salts are diastereoisomeric and can be separated by fractional crystallization. [] This process is essential for resolving the racemic mixture of 4-Dimethylaminobenzoin into its individual enantiomers.

Q4: Has 4-Dimethylaminobenzoin been used as a starting material for the synthesis of other heterocyclic compounds?

A4: Yes, 4-Dimethylaminobenzoin can be used to synthesize heterocyclic compounds like oxazolines and thiazolines. For example, it reacts with 2-propanone and ammonia in a one-pot reaction to yield 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline. [] This oxazoline derivative can be further converted to the corresponding thiazoline by replacing the oxygen atom in the ring with a sulfur atom using P2S5. []

Q5: What spectroscopic data are available for the characterization of 4-Dimethylaminobenzoin and its derivatives?

A5: While specific spectroscopic data isn't provided in the abstracts, researchers frequently utilize techniques like FT-IR and 1H NMR to characterize 4-Dimethylaminobenzoin and its derivatives. [] These techniques help in confirming the structure and purity of the synthesized compounds by providing information about the functional groups and proton environments present in the molecule.

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